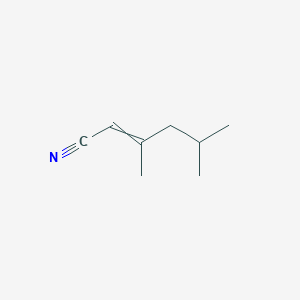
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide is a Schiff base compound synthesized from isonicotinic hydrazide and 2,4-dihydroxybenzaldehyde.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide is typically synthesized through a condensation reaction between isonicotinic hydrazide and 2,4-dihydroxybenzaldehyde in ethanol. The reaction is carried out under reflux conditions, and the product is obtained after cooling and recrystallization .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide involves its ability to form complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This interaction leads to changes in the compound’s electronic structure, resulting in detectable colorimetric and fluorescent signals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinoyl hydrazones: These compounds share a similar hydrazone functional group and are used in various applications, including antimycobacterial activity.
Schiff bases derived from other aldehydes: Similar Schiff bases can be synthesized using different aldehydes, leading to compounds with varying properties and applications.
Uniqueness
N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide is unique due to its high selectivity and sensitivity towards specific metal ions, such as copper and aluminum. This makes it an excellent candidate for use in chemosensors and other detection methods .
Eigenschaften
CAS-Nummer |
3477-69-8 |
|---|---|
Molekularformel |
C13H11N3O3 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
N-[(2,4-dihydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O3/c17-11-2-1-10(12(18)7-11)8-15-16-13(19)9-3-5-14-6-4-9/h1-8,17-18H,(H,16,19) |
InChI-Schlüssel |
CKBWTRSIUARPEC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)C2=CC=NC=C2 |
Isomerische SMILES |
C1=C/C(=C\NNC(=O)C2=CC=NC=C2)/C(=CC1=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B86257.png)



